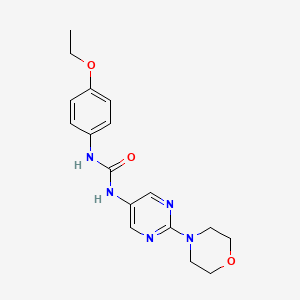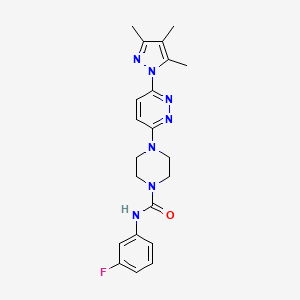
2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, an indoline moiety, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Sulfonylation: The indoline is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to form the indolin-1-ylsulfonyl group.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves coupling the sulfonylated indoline with 4-isopropylphenylamine and a suitable carboxylic acid derivative under amide bond-forming conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Corresponding substituted products where the fluorine atom is replaced.
Scientific Research Applications
2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and sulfonyl groups are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
2-chloro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The isopropyl group also contributes to its distinct physicochemical properties, affecting its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16(2)17-7-9-19(10-8-17)26-24(28)21-15-20(11-12-22(21)25)31(29,30)27-14-13-18-5-3-4-6-23(18)27/h3-12,15-16H,13-14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXINJXNCBEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2689777.png)
![2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)




![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid](/img/structure/B2689792.png)
![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)


![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)
